2-Cyano-alpha-chlorobenzaldoxime
Description
Contextualization within Halogenated and Cyano-Substituted Benzaldoxime (B1666162) Chemistry
2-Cyano-alpha-chlorobenzaldoxime belongs to a class of highly functionalized benzaldoxime derivatives. The presence of both an electron-withdrawing cyano group on the aromatic ring and a halogen on the side chain distinguishes it from simpler benzaldoximes. Halogenated aldoximes are valuable intermediates in organic synthesis. For example, palladium-catalyzed C-H activation has been successfully used for the selective ortho-bromination of substituted benzaldoximes, highlighting the interest in preparing halogenated versions of these molecules. acs.orgnih.gov These halogenated oximes can then be converted into other useful compounds, such as substituted benzaldehydes. acs.orgnih.gov
The cyano group at the ortho position introduces significant electronic effects and offers a synthetic handle for further transformations. The chemistry of 2-cyanobenzaldehyde (B126161) itself is rich, serving as a precursor to various heterocyclic systems like isoindolinones and phthalides through cascade reactions. sigmaaldrich.cn The combination of these features in a single molecule, this compound, suggests its potential as a precursor for a variety of complex nitrogen- and oxygen-containing heterocyclic compounds.
Fundamental Significance of Aldoxime, Alpha-Chloro, and Cyano Functionalities in Organic Synthesis
The synthetic utility of this compound is derived from the distinct reactivity of its three key functional groups.
The Aldoxime Group: Aldoximes are versatile functional groups in their own right. They can be readily hydrolyzed back to aldehydes, serve as protecting groups, or undergo rearrangement reactions like the Beckmann rearrangement to form amides. Dehydration of aldoximes is a common method for the synthesis of nitriles. google.com Furthermore, the N-O bond of oximes can be cleaved under various conditions to generate iminyl radicals, which are reactive intermediates for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Alpha-Chloro Group: The chlorine atom at the alpha-position to the oxime is a key feature. This position is analogous to the alpha-position of a carbonyl group, and the chlorine atom is expected to be susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of other functional groups at this position. The presence of the electronegative chlorine atom also influences the acidity of the alpha-proton, although in this case, it has been replaced. The alpha-halogenation of carbonyl compounds is a fundamental transformation in organic synthesis, and similar reactivity can be anticipated for this oxime derivative. libretexts.orgyoutube.com
The Cyano Group: The ortho-cyano group is a powerful electron-withdrawing group, influencing the reactivity of both the benzene (B151609) ring and the aldoxime functionality. It is also a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to construct heterocyclic rings. Its presence opens up numerous possibilities for elaborating the molecular structure.
The interplay of these three functional groups within the same molecule allows for sequential and potentially regioselective reactions, making it a valuable building block for combinatorial chemistry and the synthesis of complex molecular targets.
Research Landscape and Emerging Directions in the Study of Complex Organic Species
While specific studies on this compound are limited, the broader research landscape indicates a strong and growing interest in the synthesis and application of complex, multifunctional molecules. The development of new synthetic methods, particularly those involving transition metal catalysis, has enabled the construction of highly substituted aromatic and heterocyclic compounds. acs.org
Emerging research directions relevant to a molecule like this compound include:
Catalytic C-H Functionalization: The development of methods to selectively introduce functional groups onto the aromatic ring, directed by one of the existing functionalities, is a major area of research. The oxime or cyano group could potentially serve as directing groups for further substitution on the benzene ring.
Photoredox Catalysis: Light-mediated reactions have emerged as powerful tools for organic synthesis, often enabling unique transformations under mild conditions. The functional groups present in this compound might be amenable to activation through photoredox catalysis.
Cascade Reactions: The design of cascade reactions, where multiple bond-forming events occur in a single pot, is a key strategy for improving synthetic efficiency. The multiple functionalities of this compound make it an ideal candidate for the development of novel cascade sequences to rapidly build molecular complexity.
Data Tables
Table 1: Properties of Related Cyano-alpha-chloro Benzaldoxime Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Cyano-alpha-chloro benzaldoxime | 123476-70-0 | C₈H₅ClN₂O | 180.59 |
| 3-Cyano-alpha-chlorobenzaldoxime | Not Available | C₈H₅ClN₂O | 180.59 |
Table 2: Starting Materials and Key Intermediates
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Role |
| 2-Cyanobenzaldehyde | 7468-67-9 | C₈H₅NO | Starting material for oxime formation |
| Hydroxylamine (B1172632) Hydrochloride | 5470-11-1 | H₄ClNO | Reagent for converting aldehyde to oxime |
| 2-Cyanobenzaldoxime | Not Available | C₈H₆N₂O | Intermediate prior to alpha-chlorination |
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(11-12)7-4-2-1-3-6(7)5-10/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVFRSLQIGHBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Cyano Alpha Chlorobenzaldoxime
Reactivity of the Aldoxime Functional Group
The aldoxime group (-CH=NOH) is a versatile functional group that can undergo a variety of transformations, including dehydration to nitriles, formation of reactive nitrile oxides, and reduction to amines.
Dehydration to Aromatic Nitriles: Mechanistic Considerations and Catalyst Development
The dehydration of aldoximes is a direct and atom-economical method for the synthesis of nitriles, producing water as the only byproduct. nih.gov This transformation in 2-Cyano-alpha-chlorobenzaldoxime would yield 2-cyano-alpha-chlorobenzonitrile. The reaction can be promoted by a range of catalysts under various conditions.
Recent research has focused on developing environmentally benign catalytic systems. Simple iron salts have been shown to effectively catalyze the dehydration of both aromatic and aliphatic aldoximes, often without the need for nitrile-containing solvents. nih.govacs.org The mechanism for some iron-catalyzed dehydrations is proposed to involve a redox activation of the N–O bond through a single electron transfer from the iron catalyst to the oxime. acs.org Bio-inspired catalysts and enzymatic methods, utilizing enzymes like aldoxime dehydratase (OxdA), also highlight pathways involving general acid-base catalysis within the enzyme's active site. ebi.ac.ukpnas.org
Other effective methods include the use of organoselenium compounds, such as PhSe(O)OH, which act as pre-catalysts in the presence of air. organic-chemistry.org Even N,N-Dimethylformamide (DMF), typically used as a solvent, can act as a catalyst at elevated temperatures, proceeding through a proposed transient aldoxime formate (B1220265) intermediate. researchgate.net
Table 1: Selected Catalytic Systems for Aldoxime Dehydration
| Catalyst System | Typical Conditions | Mechanistic Feature |
| Iron Salts (e.g., Fe salt) | Solvent or solvent-free, heat | Can proceed without nitrile media; may involve redox-mediated N-O cleavage. nih.govacs.org |
| PhSe(O)OH (pre-catalyst) | MeCN, 65°C, open air | Active species (PhSeOH) is regenerated by air; proceeds via selenoxide syn-elimination. organic-chemistry.org |
| N,N-Dimethylformamide (DMF) | 135°C (neat) | DMF acts as both solvent and catalyst; involves a formate intermediate. researchgate.net |
| Aldoxime Dehydratase (OxdA) | Aqueous buffer, ambient temp. | Heme-containing enzyme utilizing general acid-base catalysis. ebi.ac.ukpnas.org |
Generation of Nitrile Oxides as Reactive Intermediates
The structure of this compound, possessing a chlorine atom on the same carbon as the oxime functionality, classifies it as a hydroximoyl chloride. This structural feature makes it an excellent precursor for the in-situ generation of a nitrile oxide. Upon treatment with a non-nucleophilic base, such as triethylamine, the compound readily undergoes dehydrochlorination (elimination of HCl). This reaction generates the highly reactive intermediate, 2-cyanobenzonitrile oxide, which can be immediately trapped in subsequent reactions.
1,3-Dipolar Cycloaddition Reactions with Diverse Dipolarophiles
Nitrile oxides are classic 1,3-dipoles that feature prominently in Huisgen 1,3-dipolar cycloaddition reactions. The in-situ generated 2-cyanobenzonitrile oxide can react with a wide array of dipolarophiles—molecules containing a double or triple bond—to stereoselectively synthesize five-membered heterocyclic rings. pnas.org
The reaction with alkenes leads to the formation of isoxazolines, while reaction with alkynes yields isoxazoles. acs.org These cycloaddition reactions are valuable in synthetic chemistry for building molecular complexity and accessing important heterocyclic scaffolds. organic-chemistry.org The regioselectivity of the addition is governed by both steric and electronic factors of the nitrile oxide and the dipolarophile.
Table 2: 1,3-Dipolar Cycloaddition Products from 2-Cyanobenzonitrile Oxide
| Dipolarophile | General Structure | Product Class | Product Structure |
| Alkene | R-CH=CH₂ | Isoxazoline | 3-(2-cyanophenyl)-5-R-isoxazoline |
| Alkyne | R-C≡CH | Isoxazole | 3-(2-cyanophenyl)-5-R-isoxazole |
| Acrylonitrile | CH₂=CH-CN | Isoxazoline | 3-(2-cyanophenyl)-5-cyanoisoxazoline |
| Styrene | Ph-CH=CH₂ | Isoxazoline | 3-(2-cyanophenyl)-5-phenylisoxazoline |
Reductive Transformations of the Aldoxime Group
The aldoxime functional group can be reduced to a primary amine. This transformation typically involves reagents such as hydride sources (e.g., lithium aluminum hydride), catalytic hydrogenation, or dissolving metals. wikipedia.orgjove.com The reduction of aromatic oximes often proceeds through the initial cleavage of the N-O bond to form an imine intermediate, which is subsequently reduced to the amine. nih.govresearchgate.net
Applying these methods to this compound would be expected to yield the corresponding primary amine. However, the presence of the alpha-chloro group introduces the possibility of competing reactions, such as reductive dehalogenation, depending on the reducing agent and conditions employed. wikipedia.org Careful selection of reagents would be necessary to achieve selective reduction of the oxime.
Reactions Involving the Alpha-Chloro Functionality
Nucleophilic Displacement Reactions: Substrate and Nucleophile Effects
The chlorine atom in this compound is positioned at an alpha-carbon, adjacent to the electron-withdrawing oxime group. This electronic arrangement significantly activates the carbon-chlorine bond towards nucleophilic attack. The reactivity of such alpha-halo compounds is markedly higher than that of simple alkyl halides in S_N2 reactions. youtube.com
The enhanced reactivity is attributed to the strong inductive effect of the adjacent oxime moiety, which increases the electrophilicity of the alpha-carbon. nih.gov Furthermore, the pi system of the oxime can help to stabilize the trigonal bipyramidal transition state of the S_N2 reaction. An S_N1 pathway is generally disfavored because the formation of a carbocation adjacent to an electron-withdrawing group is energetically unfavorable. youtube.com
A wide variety of nucleophiles can displace the chloride ion, providing a direct route to alpha-substituted 2-cyanobenzaldoximes. The choice of nucleophile dictates the resulting product, allowing for the introduction of diverse functionalities at the alpha-position.
Table 3: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product of Substitution |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Cyano-alpha-methoxybenzaldoxime |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Cyano-alpha-(phenylthio)benzaldoxime |
| Amine | Ammonia (B1221849) (NH₃) | 2-Cyano-alpha-aminobenzaldoxime |
| Cyanide | Sodium cyanide (NaCN) | 2-Cyano-alpha-cyanobenzaldoxime |
| Azide (B81097) | Sodium azide (NaN₃) | 2-Cyano-alpha-azidobenzaldoxime |
Elimination Reactions Leading to Olefinic or Alkynic Structures
The presence of a chlorine atom on the carbon adjacent to the oxime group (the α-carbon) and a hydrogen atom on the benzene (B151609) ring opens the possibility for elimination reactions. These reactions typically proceed via β-elimination, where a base abstracts a proton and a leaving group departs from adjacent atoms to form a double or triple bond. libretexts.orgyoutube.com
In the case of this compound, treatment with a strong base can induce dehydrohalogenation. The base would remove a proton from the benzene ring ortho to the oxime-bearing carbon, and the chloride ion would act as the leaving group. This process would lead to the formation of an olefinic (alkene) structure within the ring system, although this would disrupt the aromaticity and is therefore less likely under standard conditions.
A more plausible elimination pathway involves the oxime functionality itself. While typical β-eliminations form alkenes, a double elimination from a suitable precursor can yield an alkyne. libretexts.org For a molecule like this compound, this would require a second leaving group, which is not present. However, certain elimination reactions, known as α-eliminations, can occur where two groups are removed from the same carbon atom, often leading to the formation of highly reactive species like carbenes. wikipedia.org
The following table summarizes potential elimination outcomes, which are largely hypothetical without specific experimental data for this exact compound but are based on established reaction mechanisms.
| Reaction Type | Reagents | Potential Product(s) | Mechanism |
| Dehydrohalogenation | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | Benzyne intermediate or rearranged products | β-Elimination |
| Carbene Formation | Very strong base (e.g., n-BuLi) | Dichlorocarbene (from chloroform (B151607) as a reference) | α-Elimination wikipedia.org |
Rearrangement Pathways Mediated by Alpha-Chlorine
The oxime group is well-known to undergo the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.orgwikipedia.orgorganic-chemistry.org In this reaction, the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom. alfa-chemistry.com The presence of an alpha-chlorine atom significantly influences this pathway. Instead of protonating the hydroxyl group to make it a good leaving group (H₂O), the molecule is an α-chloro oxime, which can be considered a type of haloimine.
Haloimines are known to undergo the Beckmann rearrangement, often with greater ease because the halide ion (Cl⁻) is a better leaving group than a neutral water molecule. wikipedia.org The rearrangement is stereospecific, with the migrating group being anti-periplanar to the leaving group. wikipedia.org For this compound, the migrating group would be the 2-cyanophenyl ring.
The reaction proceeds via a nitrilium ion intermediate, which is then attacked by water to yield the final amide product after tautomerization.
Key Steps in the Rearrangement:
Departure of the chloride ion, facilitated by a Lewis or Brønsted acid catalyst. alfa-chemistry.com
Concerted wikipedia.orgnih.gov-shift of the 2-cyanophenyl group from carbon to the electron-deficient nitrogen. alfa-chemistry.com
Formation of a highly electrophilic nitrilium ion.
Nucleophilic attack by a water molecule on the nitrilium carbon.
Deprotonation and tautomerization to yield the stable N-(2-cyanophenyl)formamide.
It is important to note that a competing reaction, the Beckmann fragmentation, can occur if the migrating group can stabilize a carbocation. wikipedia.org However, given the electron-withdrawing nature of the cyano group, this pathway is less likely for this specific substrate.
Transformations of the Cyano Group
The cyano, or nitrile, group is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic addition. libretexts.org
Hydrolytic Cleavage of the Cyano Group
The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org The reaction proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to the carboxylic acid. libretexts.org
Acidic Hydrolysis : Heating the compound with a strong acid like aqueous HCl would protonate the nitrile nitrogen, activating the carbon for nucleophilic attack by water. The final products would be 2-carboxy-alpha-chlorobenzaldoxime and an ammonium (B1175870) salt. libretexts.org
Alkaline Hydrolysis : Refluxing with an aqueous base, such as NaOH, involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This process yields the sodium salt of the carboxylic acid and ammonia gas. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org
The reaction conditions for these transformations are summarized below.
| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) |
| Acidic | Dilute H₂SO₄ or HCl, heat | 2-(aminocarbonyl)-alpha-chlorobenzaldoxime | 2-carboxy-alpha-chlorobenzaldoxime |
| Alkaline | Aqueous NaOH or KOH, heat | 2-(aminocarbonyl)-alpha-chlorobenzaldoxime | 2-carboxy-alpha-chlorobenzaldoxime |
Selective Reduction of the Nitrile Functionality
The reduction of the nitrile group typically yields a primary amine. However, in a multifunctional molecule like this compound, achieving selectivity is a significant challenge, as the oxime is also reducible to an amine. wikipedia.org
The choice of reducing agent is critical for controlling the reaction's outcome.
Strong Reducing Agents : Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are generally unselective and would likely reduce both the nitrile and the oxime functionalities, and potentially the chloro-group as well, leading to a mixture of products.
Selective Reducing Agents : Milder or more specialized reagents offer better control. Catalytic hydrogenation using specific catalysts can achieve selectivity. For instance, Raney Cobalt is known to be effective for the selective hydrogenation of nitriles. researchgate.net A reagent system of cobalt chloride and sodium borohydride (B1222165) has also been reported for the selective reduction of nitriles to amines in complex molecules under mild conditions. google.com Borane-based reagents like diisopropylaminoborane (B2863991) have shown utility in reducing nitriles, with selectivity possible in the presence of certain other functional groups like esters. nih.govorganic-chemistry.org Research into the selective reduction of nitriles in the presence of nitro groups has identified conditions using boron trifluoride etherate and sodium borohydride. calvin.edu
The table below outlines potential reagents for the selective reduction of the nitrile group.
| Reagent System | Product of Nitrile Reduction | Potential for Selectivity | Reference |
| H₂ / Raney Cobalt | Primary Amine | Good | researchgate.net |
| CoCl₂ / NaBH₄ | Primary Amine | Good, mild conditions | google.com |
| Diisopropylaminoborane / cat. LiBH₄ | Primary Amine | Good, tolerates alkynes/alkenes | nih.govorganic-chemistry.org |
| BH₃·SMe₂ | Primary Amine | Dependent on other functional groups | calvin.edu |
Nucleophilic Additions to the Nitrile Triplet Bond
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction typically forms an intermediate imine anion, which can be subsequently hydrolyzed to a ketone or further reduced.
Strong Nucleophiles : Organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) add directly to the nitrile. Subsequent aqueous workup hydrolyzes the resulting imine intermediate to a ketone. For example, reaction with methylmagnesium bromide would yield an intermediate that hydrolyzes to 2-(1-iminoethyl)-alpha-chlorobenzaldoxime, which would then hydrolyze further to 2-acetyl-alpha-chlorobenzaldoxime.
Weaker Nucleophiles : Weaker nucleophiles, such as alcohols or amines, can add to the nitrile if it is activated by an acid catalyst. nih.gov For instance, reaction with an alcohol (ROH) under acidic conditions can produce an imidate.
| Nucleophile Type | Example Reagent | Intermediate | Final Product (after hydrolysis) |
| Organometallic | CH₃MgBr (Grignard) | Imine anion | 2-acetyl-alpha-chlorobenzaldoxime |
| Hydride | LiAlH₄ | Imine anion | 2-(aminomethyl)phenyl-alpha-chlorobenzaldoxime |
| Alcohol/Acid | CH₃OH / H⁺ | Imidate | N/A (Imidate is stable product) |
Concerted and Stepwise Multi-Functional Group Transformations
The strategic application of reagents can trigger transformations involving more than one functional group, either in a single concerted step or as a stepwise sequence.
Acid-Catalyzed Hydrolysis and Rearrangement : Treating this compound with a strong aqueous acid and heat could potentially initiate a Beckmann rearrangement (Section 3.2.3) and concurrently hydrolyze the nitrile group (Section 3.3.1). The relative rates of these two reactions would determine the final product distribution.
Base-Induced Elimination and Nucleophilic Addition : A strong, nucleophilic base like an organolithium reagent could potentially deprotonate the molecule to initiate an elimination reaction while also adding to the nitrile group. The specific outcome would depend heavily on reaction conditions such as temperature and stoichiometry.
Reductive Cyclization : If the nitrile group is selectively reduced to a primary amine (Section 3.3.2), the resulting aminomethyl group could, under certain conditions, act as an intramolecular nucleophile. For instance, it could displace the alpha-chlorine or attack the oxime carbon, leading to the formation of a heterocyclic ring system. This type of transformation often requires specific catalysts or reaction conditions to facilitate the cyclization step. researchgate.net
These multi-step pathways highlight the synthetic potential of this compound as a building block for more complex molecular architectures.
Stereochemical Aspects of Chemical Transformations
The stereochemistry of this compound is a critical aspect of its chemical behavior, influencing its reactivity and the stereochemical outcomes of its transformations. The presence of two key stereogenic elements—the chiral carbon atom alpha to the cyano and chloro groups, and the carbon-nitrogen double bond of the oxime—gives rise to the possibility of various stereoisomers. This section delves into the stereochemical considerations of reactions involving this compound.
Due to a lack of specific research data on this compound, the following discussion is based on established principles of stereochemistry and analogies with structurally similar compounds.
Enantiomers and Diastereomers:
The central chirality of this compound arises from the tetrahedral carbon atom bonded to four different substituents: a 2-cyanophenyl group, a chlorine atom, a hydrogen atom, and the hydroxyiminomethyl group. This results in the existence of a pair of enantiomers, the (R)- and (S)-isomers.
Furthermore, the oxime functional group can exist as two geometric isomers, (E) and (Z), depending on the spatial arrangement of the hydroxyl group relative to the 2-cyanophenyl group. wikipedia.org The combination of the chiral center and the geometric isomerism of the oxime double bond leads to the possibility of four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The (R,E) and (S,E) isomers are enantiomers of each other, as are the (R,Z) and (S,Z) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers.
Stereoselectivity in Synthesis:
The synthesis of this compound from a prochiral precursor would, in the absence of a chiral influence, result in a racemic mixture of the (R)- and (S)-enantiomers. The formation of the oxime from the corresponding aldehyde can also lead to a mixture of (E) and (Z) isomers. numberanalytics.com The ratio of these geometric isomers is often dependent on the reaction conditions, such as temperature and pH. numberanalytics.com
Achieving stereoselectivity in the synthesis of a specific stereoisomer of this compound would necessitate the use of asymmetric synthesis strategies. For instance, the enantioselective chlorination of a precursor silyl (B83357) enol ether could be achieved using a chiral catalyst. nih.gov Similarly, enzymatic or chemo-catalytic methods could be employed to achieve high enantioselectivity. nih.gov
Stereospecificity in Transformations:
Reactions involving the chiral center of this compound are expected to proceed with a degree of stereospecificity, depending on the reaction mechanism.
Nucleophilic Substitution at the Chiral Center: The chlorine atom at the alpha-position is a leaving group and can be displaced by nucleophiles. If the reaction proceeds via an SN2 mechanism, an inversion of configuration at the chiral center would be expected. For example, if the (R)-enantiomer were to react with a nucleophile, the product would have the (S)-configuration. Conversely, an SN1-type reaction would likely lead to racemization. The choice of solvent and the nature of the nucleophile would play a crucial role in determining the reaction pathway. Enantioenriched α-haloamides, for instance, are known to undergo SN2 reactions with inversion of stereochemistry. nih.gov
Reactions of the Oxime Group: The oxime group can undergo various transformations, such as the Beckmann rearrangement. organic-chemistry.org The stereochemistry of the migrating group in the Beckmann rearrangement is anti-periplanar to the leaving group on the nitrogen atom. Therefore, the (E) and (Z) isomers of this compound would be expected to yield different rearrangement products.
The following table illustrates the potential stereochemical outcomes of a hypothetical SN2 reaction at the chiral center of the (R,E)- and (S,E)-enantiomers of this compound with a generic nucleophile (Nu⁻).
| Starting Enantiomer | Reaction Type | Expected Product Stereochemistry |
| (R,E)-2-Cyano-alpha-chlorobenzaldoxime | SN2 | (S,E)-2-Cyano-alpha-(nucleophile)benzaldoxime |
| (S,E)-2-Cyano-alpha-chlorobenzaldoxime | SN2 | (R,E)-2-Cyano-alpha-(nucleophile)benzaldoxime |
Chiral Resolution:
In cases where a racemic mixture of this compound is synthesized, separation of the enantiomers can be achieved through chiral resolution. nih.gov This can be accomplished by various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through techniques like fractional crystallization. Chiral chromatography is another powerful technique for the separation of enantiomers.
Mechanistic Investigations of Reactions Involving 2 Cyano Alpha Chlorobenzaldoxime
Detailed Reaction Mechanisms for Key Transformations (e.g., Dehydration, Cycloadditions)
The principal transformation of 2-Cyano-alpha-chlorobenzaldoxime does not involve dehydration in the typical sense of water removal. Instead, it undergoes a base-mediated dehydrochlorination to generate a nitrile oxide. This intermediate is a key player in 1,3-dipolar cycloaddition reactions.
The mechanism for the formation of 2-cyanobenzonitrile oxide from this compound is a two-step process. The initial step involves the abstraction of the hydroxyl proton by a base, followed by the elimination of a chloride ion.
Once formed, 2-cyanobenzonitrile oxide is a reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. These reactions are generally considered to be concerted, pericyclic processes. wikipedia.org The stereochemistry of the dipolarophile is retained in the product, which supports a concerted mechanism where the two new sigma bonds are formed simultaneously. wikipedia.org
The cycloaddition of a nitrile oxide with an alkene is a well-studied example. The reaction proceeds through a transition state where the nitrile oxide and the alkene approach each other in parallel planes. The regioselectivity of the cycloaddition is governed by both steric and electronic factors.
Catalysis in Synthetic Pathways: Role of Catalysts and Co-catalysts
While the formation of nitrile oxides from α-chlorooximes can be achieved with simple bases, the subsequent cycloaddition reactions can be significantly influenced by catalysts. Lewis acids are commonly employed to enhance the rate and control the stereoselectivity of 1,3-dipolar cycloadditions. rsc.orgacs.orgrsc.org
Metal-based catalysts, particularly those involving magnesium, copper, and nickel, have been shown to be effective in promoting these reactions. rsc.orgacs.org The catalyst coordinates to the dipolarophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the Highest Occupoccupied Molecular Orbital (HOMO) of the nitrile oxide. Chiral Lewis acids have been successfully used to induce enantioselectivity in these cycloadditions. acs.org
The general role of a Lewis acid catalyst in the 1,3-dipolar cycloaddition of a nitrile oxide can be depicted as follows:
| Catalyst System | Dipolarophile | Key Outcome | Reference |
|---|---|---|---|
| Mg(II) complexes | Allylic alcohols | High regioselectivity and rate acceleration | rsc.org |
| Cu(II) complexes | Electron-deficient olefins | Catalysis of cycloaddition | rsc.org |
| Ni(II)-BINIM complexes | 3-(2-alkenoyl)-2-oxazolidinones | High enantioselectivity | acs.org |
Kinetic Studies of Reaction Rates and Rate-Determining Steps
Kinetic studies of the reactions of benzonitrile oxides, which serve as a close analog for 2-cyanobenzonitrile oxide, have provided valuable insights into the reaction mechanism. The 1,3-dipolar cycloaddition is typically a second-order reaction, first order in both the nitrile oxide and the dipolarophile. acs.orgcore.ac.uk
Kinetic data for the cycloaddition of benzonitrile oxide with various dipolarophiles in different solvents have been reported. These studies highlight the influence of solvent polarity and hydrogen bonding on the reaction rates. acs.orgcore.ac.uk
| Dipolarophile | Solvent | Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| N-ethylmaleimide | Water | ~10¹ | acs.org |
| Ethyl acrylate | Dichloromethane | ~10⁻³ | acs.org |
| Styrene | Toluene | ~10⁻⁴ | acs.org |
Thermodynamics and Energetics of Reaction Pathways
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these reaction pathways. univ-tlemcen.dzscielo.brresearchgate.net These studies have calculated the activation energies and reaction enthalpies for the cycloaddition of benzonitrile oxide with various alkenes. The transition states are generally found to be early along the reaction coordinate, consistent with the high reactivity of the nitrile oxide. chesci.com
| Parameter | Value (kcal/mol) | Reference |
|---|---|---|
| Activation Energy (Ea) | ~10-15 | researchgate.net |
| Enthalpy of Reaction (ΔH) | ~ -40 to -50 | researchgate.net |
| Gibbs Free Energy of Activation (ΔG‡) | ~20-25 | researchgate.net |
Solvent Effects on Reaction Mechanisms and Selectivity
Solvent polarity has a relatively small effect on the rate of 1,3-dipolar cycloadditions, which is in line with a concerted pericyclic mechanism where there is not a large change in polarity between the reactants and the transition state. wikipedia.org However, protic solvents, particularly water, can have a more significant impact. acs.orgcore.ac.ukuniv-tlemcen.dz
In aqueous media, an acceleration of the cycloaddition rate is often observed, which can be attributed to a combination of factors, including the hydrophobic effect and enhanced hydrogen bonding to the transition state. acs.orguniv-tlemcen.dz For cycloadditions with electron-poor dipolarophiles, protic solvents can accelerate the reaction, while for electron-rich dipolarophiles, the effect can be less pronounced or even rate-retarding. acs.orgcore.ac.uk This is explained by the differential stabilization of the reactants and the transition state by hydrogen bonding. core.ac.uk
DFT studies incorporating a polarizable continuum model (PCM) to simulate solvent effects have shown that an increase in solvent polarity can lead to a slight inhibition of the reaction, due to the low polarity of the transition state. univ-tlemcen.dz However, the explicit inclusion of solvent molecules, such as water, has demonstrated the importance of hydrogen bonding in accelerating the reaction. univ-tlemcen.dz
Transition State Analysis and Reaction Coordinate Determination
Computational chemistry has been a powerful tool for analyzing the transition states of 1,3-dipolar cycloaddition reactions. univ-tlemcen.dzresearchgate.netmdpi.com These studies have confirmed the concerted but often asynchronous nature of the reaction, meaning that the two new sigma bonds are formed simultaneously but not necessarily at the same rate. univ-tlemcen.dzresearchgate.net
The geometry of the transition state is typically characterized by a planar or near-planar arrangement of the 1,3-dipole and the dipolarophile. The lengths of the forming C-C and C-O bonds in the transition state provide information about the degree of asynchronicity. Intrinsic Reaction Coordinate (IRC) calculations have been used to confirm that the located transition states connect the reactants and the cycloadduct. mdpi.com
The analysis of the electron localization function (ELF) along the reaction pathway has been used to understand the nature of the bond-forming processes, suggesting a diradical character for the mechanism of some of these cycloadditions. univ-tlemcen.dz
Based on a comprehensive search of publicly available scientific literature, detailed experimental spectroscopic data for the specific compound this compound is not available. While general principles of the requested analytical techniques exist, the specific research findings, data, and detailed characterization for this particular molecule have not been published or are not accessible through the conducted searches.
Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed findings as outlined in the user's request. Generating such an article would require access to primary research data that is not in the public domain.
Advanced Spectroscopic and Structural Characterization of 2 Cyano Alpha Chlorobenzaldoxime
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule and probing its conformational isomers. By analyzing the vibrational modes of the atoms, a detailed fingerprint of the molecular structure can be obtained.
Identification of Characteristic Functional Group Stretches (C≡N, C=N-OH, C-Cl, Aromatic)
An analysis of the IR and Raman spectra of 2-Cyano-alpha-chlorobenzaldoxime would focus on identifying the characteristic stretching frequencies for its key functional groups. These frequencies are indicative of the bond strength and the masses of the connected atoms.
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected in Spectrum |
| Nitrile (C≡N) | 2260 - 2200 | A sharp, medium-intensity band. |
| Oxime (C=N-OH) | 1690 - 1640 (C=N stretch) | A band of variable intensity. |
| Hydroxyl (-OH) | 3600 - 3200 (O-H stretch) | A broad band, indicating hydrogen bonding. |
| Carbon-Chlorine (C-Cl) | 850 - 550 | A strong band in the fingerprint region. |
| Aromatic Ring (C=C) | 1600 - 1450 | Multiple sharp bands of variable intensity. |
| Aromatic C-H | 3100 - 3000 (stretch) | Weak to medium intensity bands. |
The precise positions of these bands would provide insight into the electronic environment of each functional group within the molecule.
Conformational Analysis via Vibrational Signatures
Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can reveal the presence of different conformational isomers. For this compound, this could include different orientations around the C-C and C-N single bonds. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in a given state (solid, liquid, or gas) could be determined.
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Visible spectroscopy measures the electronic transitions within a molecule. The parts of the molecule that absorb UV or visible light are known as chromophores. In this compound, the primary chromophore would be the cyanobenzaldoxime moiety, which contains a conjugated system of pi-electrons spanning the aromatic ring, the cyano group, and the oxime group.
An experimental UV-Vis spectrum would show one or more absorption bands. The wavelength of maximum absorbance (λmax) for each band would be recorded. These transitions are typically π → π* and n → π* in nature. The λmax values are sensitive to the extent of conjugation and the presence of auxochromes (like the -OH and -Cl groups). Analysis of the spectrum would help to characterize the electronic structure of the conjugated system.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of this compound would be required for this analysis.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
The crystallographic data would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This would allow for a detailed understanding of the molecular geometry.
Hypothetical Data Table of Key Geometric Parameters:
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C | N (cyano) | Data not available | |
| Bond Length | C | Cl | Data not available | |
| Bond Length | C | N (oxime) | Data not available | |
| Bond Length | N | O | Data not available | |
| Bond Angle | C(aromatic) | C(aldoxime) | N(oxime) | Data not available |
| Bond Angle | C(aldoxime) | N(oxime) | O | Data not available |
| Torsional Angle | C(aromatic) | C(aldoxime) | N(oxime) | O |
These values would be compared to standard values for similar functional groups to identify any structural strain or unusual bonding characteristics.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis would focus on identifying intermolecular interactions such as hydrogen bonds (e.g., O-H···N), halogen bonds (e.g., C-Cl···N), and π-π stacking interactions between the aromatic rings. These non-covalent interactions govern the physical properties of the solid material. A detailed description of the crystal packing would illustrate how these forces direct the assembly of the molecules into a stable, three-dimensional structure.
Chiroptical Spectroscopy of this compound
Extensive literature reviews and database searches did not yield any specific studies on the chiroptical spectroscopy of this compound. Research focusing on the synthesis of chiral derivatives or the separation and analysis of enantiomers of this particular compound appears to be absent from the available scientific literature.
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for the stereochemical analysis of chiral molecules. These methods rely on the differential interaction of left- and right-circularly polarized light with a molecule that lacks a center of inversion or a plane of symmetry. For a compound to be analyzed by chiroptical spectroscopy, it must be chiral.
The structure of this compound possesses a stereocenter at the carbon atom of the oxime group, which is bonded to a chlorine atom, a cyano-substituted phenyl group, and the hydroxylamino group. This suggests the potential for the existence of (E) and (Z) isomers, as well as enantiomers if a chiral center is present. However, no published research has been found that describes the resolution of enantiomers or the study of their chiroptical properties.
Consequently, there are no experimental data, such as specific rotation values, circular dichroism spectra, or detailed research findings on the chiroptical behavior of this compound to report. The generation of data tables or a detailed discussion on this topic is not possible based on the current body of scientific evidence.
Theoretical and Computational Studies on 2 Cyano Alpha Chlorobenzaldoxime
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular and electronic properties of a compound from first principles. nih.govnih.govdergipark.org.tr These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. For 2-Cyano-alpha-chlorobenzaldoxime, DFT calculations can reveal the most stable three-dimensional arrangement of its atoms, how electrons are distributed across the molecule, and which orbitals are key to its chemical reactivity. biointerfaceresearch.comasianpubs.org
Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface, representing a stable molecular structure. acs.orgresearchgate.netresearchgate.net For this compound, several conformational possibilities exist due to the rotation around the single bond connecting the phenyl ring to the oxime group and the stereochemistry of the C=N double bond (E/Z isomerism).
Conformational analysis would systematically explore these possibilities to identify the global minimum energy structure and other low-energy conformers. Such an analysis, typically performed using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the preferred spatial orientation of the cyano, chloro, and hydroxyl groups. asianpubs.orgmdpi.com The results would include optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Illustrative Optimized Geometric Parameters
The following table presents hypothetical but plausible geometric parameters for the most stable conformer of (E)-2-Cyano-alpha-chlorobenzaldoxime, based on DFT calculations of similar molecules.
| Parameter | Bond/Angle | Illustrative Value |
| Bond Lengths | C=N | 1.29 Å |
| N-O | 1.41 Å | |
| C-Cl | 1.75 Å | |
| C≡N | 1.16 Å | |
| C-C (Aromatic) | 1.39 - 1.41 Å | |
| C-C (Ring-Oxime) | 1.48 Å | |
| Bond Angles | C-C=N | 121.5° |
| C=N-O | 111.0° | |
| Cl-C-C | 118.5° | |
| Dihedral Angle | N≡C-C-C=N | ~30° |
This data is illustrative and based on typical values for related compounds.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level correlates with the molecule's nucleophilicity or ionisation potential. youtube.compku.edu.cn The LUMO is the innermost empty orbital, acts as an electron acceptor, and relates to the molecule's electrophilicity and electron affinity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. biointerfaceresearch.com
For this compound, FMO analysis would reveal that the HOMO is likely distributed over the phenyl ring and the oxime's oxygen atom, while the LUMO would be concentrated on the π* orbitals of the aromatic ring and the cyano group.
Illustrative Frontier Orbital Properties
| Property | Illustrative Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
This data is illustrative and based on DFT calculations for similar aromatic oximes. biointerfaceresearch.com
The distribution of electron density in a molecule is rarely uniform. Understanding this distribution is key to predicting intermolecular interactions. Natural Bond Orbital (NBO) analysis provides a method for calculating the partial atomic charges on each atom, revealing which parts of the molecule are electron-rich or electron-poor. walisongo.ac.id
A more visual tool is the Molecular Electrostatic Potential (MEP) map, which projects the electrostatic potential onto the molecule's electron density surface. libretexts.orgyoutube.com Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.idresearchgate.net For this compound, the MEP map would likely show negative potential around the oxime oxygen and the nitrogen of the cyano group, with positive potential near the hydroxyl hydrogen. The chlorinated carbon and the attached hydrogen would also exhibit distinct electrostatic potentials.
Illustrative NBO Atomic Charges
| Atom | Illustrative Charge (e) |
| O (oxime) | -0.65 |
| N (oxime) | -0.15 |
| N (cyano) | -0.50 |
| Cl | -0.05 |
| H (hydroxyl) | +0.48 |
This data is illustrative and based on NBO analysis of related functionalized aromatics. walisongo.ac.id
Prediction of Spectroscopic Parameters (Computational NMR, IR, UV-Vis)
Computational methods can predict various types of spectra, providing a valuable tool for interpreting experimental data or identifying unknown compounds. By calculating properties like nuclear shielding tensors (NMR), vibrational frequencies (IR), and electronic transition energies (UV-Vis), a theoretical spectral profile of this compound can be generated.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, help in the assignment of peaks to specific atoms in the molecule. spectrabase.com
IR Spectroscopy: Calculation of vibrational frequencies helps in assigning the absorption bands in an experimental infrared spectrum to specific molecular motions, such as the characteristic stretching of the C≡N, C=N, O-H, and C-Cl bonds. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. This allows for the calculation of the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum. biointerfaceresearch.com
Illustrative Predicted Spectroscopic Data
| Spectroscopy | Parameter | Illustrative Value |
| ¹³C NMR | Chemical Shift (C=N) | ~150 ppm |
| Chemical Shift (C≡N) | ~118 ppm | |
| Chemical Shift (C-Cl) | ~135 ppm | |
| IR | Vibrational Frequency (C≡N stretch) | ~2230 cm⁻¹ |
| Vibrational Frequency (C=N stretch) | ~1650 cm⁻¹ | |
| Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ (broad) | |
| Vibrational Frequency (C-Cl stretch) | ~750 cm⁻¹ | |
| UV-Vis | λ_max (π → π* transition) | ~275 nm |
This data is illustrative and based on computational studies of related aromatic compounds. biointerfaceresearch.comresearchgate.netspectrabase.com
Computational Mechanistic Studies: Potential Energy Surfaces and Transition States
Theoretical chemistry can be used to explore the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can trace the lowest energy path from reactants to products. researchgate.net A key feature on this surface is the transition state (TS), which represents the highest energy point along the reaction coordinate—the energetic barrier that must be overcome for the reaction to proceed.
For this compound, mechanistic studies could explore reactions such as its formation, or its participation in subsequent transformations like the Beckmann rearrangement, which is common for oximes. nih.govorganic-chemistry.org Locating the transition state structures and calculating their energies (activation energies) would provide critical insights into reaction rates and selectivity. For instance, a computational study could determine the activation barrier for the E-Z isomerization around the C=N bond, a process that can be crucial for its reactivity. nih.gov
Illustrative Reaction Energetics: E-Z Isomerization
| Parameter | Illustrative Value (kcal/mol) |
| Relative Energy of E-isomer | 0.0 (Reference) |
| Relative Energy of Z-isomer | +3.5 |
| Activation Energy (E → Z) | +25.0 |
| Activation Energy (Z → E) | +21.5 |
This data is illustrative and based on typical activation barriers for oxime isomerization.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanics excels at describing the electronic structure of static molecules, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.govresearchgate.netpku.edu.cn MD simulations model the physical movements of atoms by solving Newton's equations of motion, providing a dynamic picture of molecular behavior.
For this compound, MD simulations would be particularly useful for:
Conformational Flexibility: Observing how the molecule flexes and changes its shape at a given temperature. This provides a more realistic view of its structure than a single static optimized geometry.
Solvation Effects: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) allows for the study of how solvent molecules arrange around the solute and influence its conformation and dynamics. This is crucial for understanding its behavior in solution. Properties like the root-mean-square deviation (RMSD) can be monitored to assess the stability of its conformation over the simulation time.
Simulations could reveal, for example, how intramolecular hydrogen bonding might compete with solute-solvent hydrogen bonds, affecting the molecule's average conformation and reactivity in a protic solvent.
No Publicly Available Data for Quantitative Structure-Activity Relationships (QSAR) of this compound
A comprehensive review of scientific databases and literature reveals a lack of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on the chemical reactivity of this compound.
QSAR models are mathematical representations that correlate the structural or property descriptors of chemical compounds with their biological activity or chemical reactivity. These models are instrumental in predicting the behavior of new compounds and in understanding the mechanisms of chemical reactions.
While general QSAR studies exist for broader categories of organic molecules, the unique combination of the cyano, chloro, and oxime functional groups on the benzaldehyde (B42025) scaffold of this particular compound means that extrapolating from more general models would likely be highly inaccurate and speculative. The development of a reliable QSAR model necessitates a dataset of structurally similar compounds with measured reactivity data, which is not currently available for this specific chemical.
Consequently, a detailed discussion, including data tables and specific research findings on the QSAR for the chemical reactivity of this compound, cannot be provided at this time. Further experimental and computational research would be required to generate the necessary data to construct and validate such a model.
Environmental Transformation and Chemical Fate of 2 Cyano Alpha Chlorobenzaldoxime
Abiotic Degradation Pathways
Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity. For 2-Cyano-alpha-chlorobenzaldoxime, the key abiotic degradation pathways include hydrolysis, photolysis, and redox transformations.
The structure of this compound contains two key functional groups susceptible to hydrolysis: the oxime group and the α-chloro cyanohydrin-like moiety.
General Principles of Oxime Hydrolysis: Oximes are known to undergo hydrolysis to regenerate the corresponding aldehyde or ketone and hydroxylamine (B1172632). wikipedia.orgnoaa.gov This reaction is typically catalyzed by acid. noaa.govnih.gov In comparison to isostructural hydrazones, oximes exhibit greater hydrolytic stability, with reaction rates that can be approximately 1000-fold lower. nih.gov The stability of oximes is influenced by the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen, making it more resistant to protonation and subsequent hydrolysis. nih.govnih.gov
Hydrolysis of this compound: Specific experimental data on the hydrolytic stability of this compound is not readily available in the reviewed literature. However, based on the general principles of oxime and cyanohydrin chemistry, a plausible hydrolysis pathway can be inferred.
The primary hydrolysis reaction would likely involve the cleavage of the C=NOH bond, leading to the formation of 2-chloro-alpha-cyanobenzaldehyde and hydroxylamine.
Instability of the Cyanohydrin Moiety: The resulting product, 2-chloro-alpha-cyanobenzaldehyde, is a cyanohydrin derivative. Cyanohydrins are known to be unstable in aqueous solutions and can decompose to the corresponding aldehyde or ketone and hydrogen cyanide (HCN). nih.govacs.orglibretexts.orgwikipedia.org The rate of this decomposition is pH-dependent. nih.gov Therefore, 2-chloro-alpha-cyanobenzaldehyde would likely further hydrolyze to 2-chlorobenzaldehyde (B119727) and hydrogen cyanide.
It is also possible that under certain conditions, the cyano group could be hydrolyzed to a carboxylic acid or an amide, a reaction that can be catalyzed by strong acids or bases. google.com
Potential Hydrolysis Products: Based on these considerations, the expected hydrolysis products of this compound are:
2-Chlorobenzaldehyde
Hydroxylamine
Hydrogen Cyanide
The formation of 2-chlorobenzoyl chloride from 2-chlorobenzaldehyde through reaction with chlorine has been documented, suggesting a potential subsequent transformation pathway in specific environments. google.com The hydrolysis of the related compound 2-chlorobenzal chloride is a known industrial method to produce 2-chlorobenzaldehyde. mdpi.comresearchgate.netepa.gov
Interactive Data Table: Inferred Hydrolysis Products of this compound
| Precursor Compound | Functional Group Undergoing Hydrolysis | Primary Hydrolysis Product | Secondary Hydrolysis Product(s) |
| This compound | Oxime | 2-chloro-alpha-cyanobenzaldehyde | 2-Chlorobenzaldehyde, Hydrogen Cyanide |
| This compound | Oxime | Hydroxylamine | - |
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This process can be a significant environmental fate pathway for compounds that absorb light in the solar spectrum.
Specific studies on the photolytic degradation of this compound are not available in the public domain. However, related compounds containing aromatic rings and various functional groups are known to undergo phototransformation. The presence of the benzaldehyde (B42025) moiety suggests that photolytic reactions are possible. For instance, the photolysis of nitrate (B79036) and nitrite (B80452) can generate reactive species that can participate in the transformation of organic compounds.
Further research is required to determine the susceptibility of this compound to direct and indirect photolysis, the degradation rates, and the identity of the resulting photoproducts under environmentally relevant conditions.
Oxidative and reductive processes are fundamental to the transformation of organic contaminants in the environment. These reactions are often mediated by naturally occurring oxidants (e.g., hydroxyl radicals, ozone) and reductants.
Detailed information on the oxidative and reductive transformation of this compound in aquatic and terrestrial environments is currently lacking in scientific literature. However, the functional groups present in the molecule provide some indication of its potential reactivity. The aromatic ring and the aldehyde group (if formed upon hydrolysis) could be susceptible to oxidation. The cyano group can also undergo transformation under specific redox conditions.
Chemical Transformation Products and Byproducts Analysis
The analysis of transformation products is crucial for a complete understanding of the environmental fate and potential risks of a chemical.
As established in the hydrolysis section, the primary transformation products of this compound are expected to be 2-chlorobenzaldehyde, hydroxylamine, and hydrogen cyanide. Further degradation or reaction of these primary products could lead to a variety of other compounds. For example, 2-chlorobenzaldehyde could be oxidized to 2-chlorobenzoic acid.
A study on the multifaceted behavior of 2-cyanobenzaldehyde (B126161), a structurally related compound, highlights its utility in the synthesis of various heterocyclic compounds, indicating the potential for complex transformation pathways. researchgate.net
Sorption and Desorption Behavior in Environmental Matrices (e.g., soil, sediment)
Sorption and desorption processes govern the partitioning of a chemical between the solid and aqueous phases in the environment, thereby influencing its mobility and bioavailability.
There is no specific data available on the sorption and desorption of this compound in environmental matrices. However, the sorption behavior of organic compounds in soil and sediment is generally influenced by their physicochemical properties (e.g., water solubility, octanol-water partition coefficient) and the characteristics of the environmental matrix (e.g., organic carbon content, clay content, pH).
The presence of the aromatic ring in this compound suggests that sorption to soil organic matter could be a relevant process. The polar functional groups (oxime, cyano) may also contribute to interactions with mineral surfaces. Studies on other aromatic compounds, such as benzimidazole-based pesticides, have shown that soil organic matter and clay content play a significant role in their sorption.
Volatilization and Atmospheric Transport Considerations
Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, enabling its transport in the atmosphere. The potential for volatilization is related to a compound's vapor pressure and Henry's Law constant.
Specific data on the volatility of this compound is not available. However, studies on halogenated benzaldehydes indicate that their volatility is influenced by molecular weight and intermolecular forces. For instance, 4-chlorobenzaldehyde (B46862) is more volatile than dichlorobenzaldehydes. This suggests that the volatility of this compound will depend on the interplay of its molecular weight and the polarity imparted by the cyano and oxime groups.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Cyano-alpha-chlorobenzaldoxime to minimize unwanted byproducts like cyclization derivatives?
- Methodology :
- Reagent selection : Use high-purity starting materials (e.g., >95.0% purity for substituted benzaldehydes as per catalog specifications) to reduce side reactions .
- Condition optimization : Test varying temperatures (e.g., 0–60°C) and solvents (e.g., DMF, THF) to suppress intramolecular cyclization. Evidence from analogous benzamide syntheses shows that cyclization can dominate under polar aprotic conditions; switching to non-polar solvents may mitigate this .
- Protecting groups : Introduce temporary protecting groups (e.g., acetyl for hydroxyl groups) to block reactive sites during synthesis .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm substitution patterns and oxime formation. IR spectroscopy can validate the presence of cyano (-CN) and oxime (-NOH) functional groups.
- Chromatography : HPLC with UV detection (e.g., 254 nm) to assess purity, referencing catalog purity standards (>95.0% HLC) as benchmarks .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound with nucleophiles?
- Methodology :
- Controlled kinetic studies : Compare reaction rates under varying pH and solvent conditions to isolate factors influencing nucleophilic attack vs. side reactions (e.g., hydrolysis of the cyano group).
- Computational modeling : Use DFT calculations to map energy barriers for competing pathways, identifying steric/electronic factors that favor specific mechanisms .
- Isotopic labeling : Track reaction intermediates using N-labeled oxime groups to confirm proposed mechanisms .
Q. What experimental designs are suitable for evaluating the thermal stability of this compound in catalytic applications?
- Methodology :
- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres (e.g., N vs. O).
- Accelerated aging studies : Expose samples to elevated temperatures (e.g., 60–100°C) and monitor degradation via periodic HPLC analysis.
- Kinetic profiling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can researchers address discrepancies in bioactivity data for this compound derivatives across studies?
- Methodology :
- Meta-analysis : Systematically compare literature data using criteria from (e.g., study type, compound purity, assay protocols) to identify confounding variables .
- Dose-response validation : Replicate conflicting experiments with standardized protocols (e.g., fixed concentrations, cell lines) to isolate experimental variables .
- Ethical alignment : Ensure studies adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to minimize bias and enhance reproducibility .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data for this compound?
- Methodology :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.
- Outlier detection : Apply Grubbs’ test to identify anomalous data points, particularly in studies with small sample sizes .
- Cross-validation : Compare results across independent labs to confirm trends, as emphasized in ’s reproducibility guidelines .
Experimental Design Frameworks
Q. How can the PICO framework be adapted to structure hypothesis-driven studies on this compound?
- Methodology :
- Population (P) : Define the chemical system (e.g., "oxime derivatives in aqueous solutions").
- Intervention (I) : Specify variables (e.g., pH, temperature).
- Comparison (C) : Use control groups (e.g., unsubstituted benzaldoximes).
- Outcome (O) : Quantify metrics like reaction yield or stability constants .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
